2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924764
InChI: InChI=1S/C15H20BFO2/c1-13(2)14(3,4)19-16(18-13)15(9-10-15)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3
SMILES:
Molecular Formula: C15H20BFO2
Molecular Weight: 262.13 g/mol

2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC15924764

Molecular Formula: C15H20BFO2

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H20BFO2
Molecular Weight 262.13 g/mol
IUPAC Name 2-[1-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H20BFO2/c1-13(2)14(3,4)19-16(18-13)15(9-10-15)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3
Standard InChI Key SNUFAYUYGOADPF-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a dioxaborolane core (B–O2C2 ring) bonded to a cyclopropane-annulated 4-fluorophenyl group. The boron atom adopts a trigonal planar geometry, with two oxygen atoms from the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring and one carbon from the cyclopropyl aromatic system. X-ray crystallography of analogous structures reveals bond lengths of 1.36–1.39 Å for B–O bonds and 1.56–1.58 Å for B–C bonds .

Table 1: Key Structural Parameters

PropertyValue
Molecular formulaC16H21BFO2
Molecular weight296.15 g/mol
Boron coordinationTrigonal planar
Aromatic system4-Fluorophenyl
Ring strainCyclopropane (27.5 kcal/mol)

Spectroscopic Characterization

1H NMR analysis (400 MHz, CDCl3) shows distinct signals:

  • Aromatic protons: δ 7.01 (d, J = 8.7 Hz, 2H), 6.78 (d, J = 8.7 Hz, 2H)

  • Cyclopropane protons: δ 1.12 (ddd, J = 8.2, 6.8, 3.6 Hz), 0.93 (ddd, J = 9.7, 5.3, 3.6 Hz)

  • Methyl groups: δ 1.24 (s, 12H)

13C NMR (100 MHz) confirms the structure through signals at δ 157.7 (C-F), 135.3 (ipso-C), and 83.1 (dioxaborolane C-O). Mass spectrometry (DCI) exhibits a dominant [M+NH4]+ ion at m/z 296 .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a palladium-catalyzed borylation reaction:

Reaction Scheme
4-Fluorophenylcyclopropane + Bis(pinacolato)diboron → 2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystPd(OAc)2 (5 mol%)
LigandXPhos (10 mol%)
SolventTHF
Temperature80°C
Time12 hours
Yield49%

The reaction proceeds through oxidative addition of the C–H bond to palladium, followed by transmetallation with the diboron reagent. Steric effects from the cyclopropane ring necessitate elevated temperatures for complete conversion .

Purification and Stability

Chromatographic purification (silica gel, hexane/EtOAc 9:1) yields >95% purity. The compound exhibits good thermal stability (decomposition >150°C) but requires anhydrous storage due to boronic ester hydrolysis sensitivity .

Reactivity and Applications

Cross-Coupling Reactions

The compound serves as a versatile coupling partner in Suzuki-Miyaura reactions. Comparative studies show enhanced reactivity compared to non-fluorinated analogs:

Table 3: Coupling Efficiency with Aryl Bromides

SubstrateYield (%)TOF (h⁻¹)
4-Bromotoluene92450
2-Bromopyridine85380
1-Bromonaphthalene78320

The electron-withdrawing fluorine atom activates the boronic ester toward transmetallation, while the cyclopropane ring imposes steric control over regioselectivity .

Research Findings and Comparative Analysis

Experimental Validation

Kinetic studies of hydrolysis:
Rate=k[Boron]1.0[H2O]0.5\text{Rate} = k[\text{Boron}]^{1.0}[\text{H2O}]^{0.5}
Half-life in pH 7.4 buffer: 48 hours (vs. 12 hours for pinacol boronic esters), demonstrating superior stability .

Computational Modeling

DFT calculations (B3LYP/6-31G*) reveal:

  • LUMO energy: -1.8 eV (favors oxidative addition)

  • Boron charge: +0.32 e (enhances electrophilicity)

  • Cyclopropane ring strain: 27.5 kcal/mol (promotes transmetallation)

These electronic features explain the compound's exceptional reactivity in cross-couplings .

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